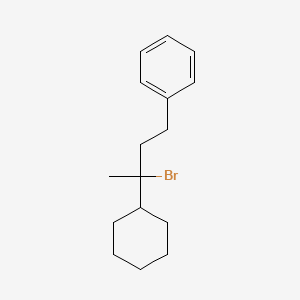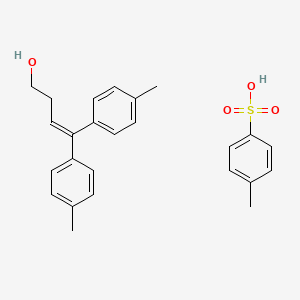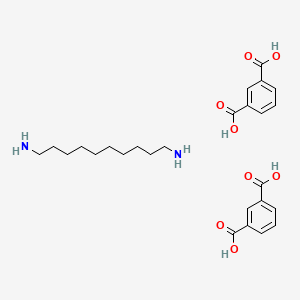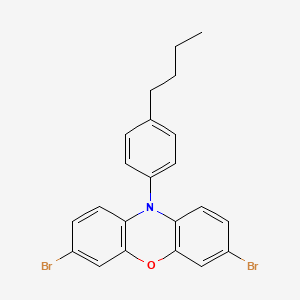
Silane, bis(4-chlorophenyl)diethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, bis(4-chlorophenyl)diethenyl- is an organosilicon compound with the molecular formula C16H14Cl2Si It is characterized by the presence of two 4-chlorophenyl groups and two ethenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis(4-chlorophenyl)diethenyl- typically involves the reaction of 4-chlorophenylmagnesium bromide with dichlorosilane, followed by the addition of vinylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the Grignard reagents and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, bis(4-chlorophenyl)diethenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, bis(4-chlorophenyl)diethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Amino or alkoxy-substituted silanes.
Applications De Recherche Scientifique
Silane, bis(4-chlorophenyl)diethenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a component in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, bis(4-chlorophenyl)diethenyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with proteins and other biomolecules, affecting their structure and function. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, bis(4-chlorophenyl)dimethyl-
- Silane, bis(4-chlorophenyl)diphenyl-
- Silane, bis(4-chlorophenyl)diethyl-
Uniqueness
Silane, bis(4-chlorophenyl)diethenyl- is unique due to the presence of ethenyl groups, which provide additional reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may have different substituents, such as methyl or phenyl groups, which affect their chemical behavior and applications.
Propriétés
Numéro CAS |
533909-59-0 |
|---|---|
Formule moléculaire |
C16H14Cl2Si |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
bis(4-chlorophenyl)-bis(ethenyl)silane |
InChI |
InChI=1S/C16H14Cl2Si/c1-3-19(4-2,15-9-5-13(17)6-10-15)16-11-7-14(18)8-12-16/h3-12H,1-2H2 |
Clé InChI |
UAMGSFCAITXYIQ-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si](C=C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)



![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)


![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14223656.png)
